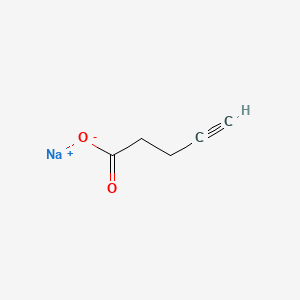

Natrium-4-pentynat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 4-pentynoate is an organic compound with the molecular formula C₅H₅NaO₂. It is a sodium salt of 4-pentynoic acid and is known for its applications in click chemistry and protein acetylation studies. The compound contains an alkyne group, making it a valuable reagent in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Natrium-4-pentynat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der Klickchemie zur Synthese verschiedener Verbindungen verwendet.

Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seinen Einbau in zelluläre Proteine durch biosynthetische Pfade. Die Alkingruppe in der Verbindung ermöglicht es ihr, CuAAC-Reaktionen mit Azid-haltigen Molekülen einzugehen, was die Markierung und Profilbildung acetylierter Proteine in verschiedenen Zelltypen erleichtert . Dieser Prozess ist entscheidend für die Untersuchung der Proteinacetylierung und ihrer Rolle bei der Genexpression und der Entwicklung von Krankheiten .

Wirkmechanismus

Target of Action

Sodium 4-pentynoate is an alkynylacetate analogue . Its primary targets are cellular proteins, specifically those that undergo acetylation . Acetylation is a common post-translational modification of proteins, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), which play crucial roles in gene expression and disease development .

Mode of Action

Sodium 4-pentynoate can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms . This allows for the profiling of acetylated proteins in diverse cell types . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The biochemical pathways affected by Sodium 4-pentynoate are those involved in protein acetylation . The compound’s alkynylacetate structure allows it to be incorporated into proteins, enabling the analysis of acetylated proteins in various cell types .

Pharmacokinetics

It is known that the compound can be metabolically incorporated into cellular proteins .

Result of Action

The result of Sodium 4-pentynoate’s action is the ability to profile acetylated proteins in diverse cell types . This can provide valuable insights into protein function and regulation, as well as the roles of protein acetylation in various biological processes and diseases .

Biochemische Analyse

Biochemical Properties

Sodium 4-pentynoate interacts with cellular proteins and is utilized as a chemical reporter for the profiling of acetylated proteins . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

In Jurkat T cells, metabolic labeling of Sodium 4-pentynoate was observed to be dose- and time-dependent . This suggests that Sodium 4-pentynoate may influence cell function by altering protein acetylation patterns.

Molecular Mechanism

Sodium 4-pentynoate exerts its effects at the molecular level through its interactions with proteins. It can be metabolically incorporated onto cellular proteins, thereby altering their function

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natrium-4-pentynat kann durch Reaktion von 4-Pentynsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von 4-Pentynsäure in einem geeigneten Lösungsmittel, wie z. B. Wasser oder Ethanol, und anschließendem Zugeben von Natriumhydroxid zur Lösung. Die Mischung wird gerührt, bis die Reaktion abgeschlossen ist, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von this compound einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend durch Kristallisation oder andere Trenntechniken gereinigt, um die gewünschte Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-4-pentynat durchläuft verschiedene chemische Reaktionen, darunter:

Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion beinhaltet die Reaktion der Alkingruppe von this compound mit Azid-haltigen Molekülen unter Bildung von Triazolen.

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Alkingruppe an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Kupferkatalysatoren: Werden in CuAAC-Reaktionen verwendet, um die Bildung von Triazolen zu erleichtern.

Azid-haltige Moleküle: Reagieren mit der Alkingruppe in this compound während CuAAC-Reaktionen.

Hauptprodukte:

Triazole: Werden als Ergebnis von CuAAC-Reaktionen gebildet.

Substituierte Derivate: Werden durch nukleophile Substitutionsreaktionen erzeugt.

Vergleich Mit ähnlichen Verbindungen

Natrium-4-pentynat ist aufgrund seiner Alkingruppe einzigartig, die es ihm ermöglicht, an CuAAC-Reaktionen teilzunehmen. Ähnliche Verbindungen umfassen:

Natrium-4-pentenoat: Enthält eine Doppelbindung anstelle einer Alkingruppe, wodurch es in der Klickchemie weniger vielseitig ist.

Natrium-4-butynat: Hat eine kürzere Kohlenstoffkette, was sich auf seine Reaktivität und Anwendungen auswirkt.

This compound zeichnet sich durch seine Fähigkeit aus, bestimmte Reaktionen einzugehen, die mit seinen Analoga nicht möglich sind, was es zu einem wertvollen Werkzeug in der chemischen und biologischen Forschung macht .

Eigenschaften

IUPAC Name |

sodium;pent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIICCMJXWKGSG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735352 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101917-30-0 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?

A1: Unlike naturally occurring acetyl groups, Sodium 4-pentynoate carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After Sodium 4-pentynoate is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with Sodium 4-pentynoate. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)